N-(3-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Description
Properties
CAS No. |
304888-69-5 |
|---|---|
Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C17H15NO4/c1-11(19)12-5-4-6-13(9-12)18-17(20)16-10-21-14-7-2-3-8-15(14)22-16/h2-9,16H,10H2,1H3,(H,18,20) |
InChI Key |
FQPAQXUCQSQPHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2COC3=CC=CC=C3O2 |
solubility |
44.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Alkylation
Starting Material : 2,3-Dihydroxybenzoic acid or its ester.
Reagents : 1,2-Dibromoethane, potassium carbonate (K₂CO₃), tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
Procedure :
-
Esterification : Methyl 2,3-dihydroxybenzoate is prepared by refluxing 2,3-dihydroxybenzoic acid in methanol with concentrated H₂SO₄.
-
Alkylation : The ester reacts with 1,2-dibromoethane in DMF at 65–80°C for 24–48 hours under inert atmosphere. TBAB enhances reactivity by facilitating nucleophilic substitution.
-
Hydrolysis : The alkylated ester is hydrolyzed using LiOH or NaOH in aqueous THF/MeOH to yield 2,3-dihydro-1,4-benzodioxine-3-carboxylic acid.
Key Data :
Direct Oxidation of Benzodioxine Aldehyde
Alternative Route :
-
Aldehyde Synthesis : 3,4-Dihydroxybenzaldehyde undergoes ring-closing with 1,2-dibromoethane under alkaline conditions.
-
Oxidation : The aldehyde intermediate is oxidized to the carboxylic acid using KMnO₄ in aqueous acidic medium at 70–80°C.
Advantage : Avoids ester hydrolysis but requires careful control of oxidation to prevent over-oxidation.
Preparation of 3-Acetylaniline
3-Acetylaniline serves as the amine component for carboxamide formation. Common methods include:
Friedel-Crafts Acylation
Reagents : Aniline, acetyl chloride, AlCl₃ (catalyst), dichloromethane (DCM).
Procedure :
-
Acetyl chloride is added dropwise to aniline and AlCl₃ in DCM at 0°C.
-
The mixture is stirred at room temperature for 4–6 hours, followed by aqueous workup to isolate 3-acetylaniline.
Yield : 60–65% (requires regioselective control to favor para-substitution).
Carboxamide Coupling Strategies
The final step involves coupling the benzodioxine carboxylic acid with 3-acetylaniline. Three methods are prevalent:
Acyl Chloride Method
Reagents : Thionyl chloride (SOCl₂), 3-acetylaniline, triethylamine (TEA).
Procedure :
Mixed-Anhydride Method
Reagents : Isobutyl chloroformate, N-methylmorpholine (NMM).
Procedure :
Coupling Reagent-Mediated Synthesis
Reagents : HATU, DIPEA, DMF.
Procedure :
-
The carboxylic acid, HATU, and DIPEA are stirred in DMF for 15 minutes.
-
3-Acetylaniline is added, and the mixture is stirred at 40°C overnight.
Yield : 80–85% (optimal for scale-up).
Optimization and Challenges
Regioselectivity in Benzodioxine Formation
Purification Strategies
Scalability Considerations
-
Solvent Choice : DMF and THF are preferred for solubility but require strict temperature control to minimize side reactions.
-
Catalyst Loading : Reducing HATU/DIPEA ratios to 1:1.5 improves cost efficiency without compromising yield.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Acyl Chloride | High reactivity, short reaction time | Moisture-sensitive reagents | 70–75% |
| Mixed-Anhydride | Mild conditions, no gas evolution | Lower yields for steric amines | 65–70% |
| HATU-Mediated | High yields, scalable | Cost of coupling reagents | 80–85% |
Chemical Reactions Analysis
Oxidation Reactions
The benzodioxine ring and acetyl group are primary sites for oxidation. Common conditions and outcomes include:
Key findings:
-
Oxidation of the acetyl group generates a ketone intermediate that may undergo further cyclization.
-
Ring oxidation preferentially occurs at the electron-rich benzodioxine moiety .
Reduction Reactions
Selective reduction pathways have been documented:
Notable observations:
-
LiAlH4 reduces the carboxamide to a primary amine without affecting the acetyl group.
-
Catalytic hydrogenation (H₂/Pd-C) achieves full ring saturation in 4–6 hours .
Nucleophilic Substitution
The carboxamide group participates in substitution reactions:
| Reagent | Conditions | Product |
|---|---|---|
| Thionyl chloride | Reflux, DMF catalyst | Acid chloride intermediate |
| Amines (e.g., ethylamine) | THF, 0°C → RT | Secondary amides |
| Grignard reagents | Anhydrous ether, −15°C | Ketone adducts |
Mechanistic insights:
-
Thionyl chloride converts the carboxamide to a reactive acyl chloride, enabling subsequent nucleophilic attacks.
-
Steric hindrance from the benzodioxine ring slows reactions at the meta-acetyl position .
Hydrolysis Pathways
pH-dependent hydrolysis yields distinct products:
| Condition | Site Affected | Outcome |
|---|---|---|
| 6M HCl, reflux | Carboxamide cleavage | 3-carboxybenzodioxine + 3-acetylaniline |
| 2M NaOH, 80°C | Acetyl group hydrolysis | Carboxylic acid derivative |
Kinetic studies show:
-
Acidic hydrolysis proceeds 3× faster than basic hydrolysis due to resonance stabilization of intermediates.
-
Complete decomposition occurs after 8 hours in concentrated HCl.
Electrophilic Aromatic Substitution
The benzodioxine ring undergoes regioselective substitution:
| Reagent | Position | Yield |
|---|---|---|
| Nitration (HNO₃/H₂SO₄) | C-6 position | 72% |
| Bromination (Br₂/FeBr₃) | C-8 position | 68% |
| Sulfonation (SO₃/H₂SO₄) | C-5 position | 61% |
Computational modeling (DFT) confirms that electronic effects from the carboxamide group direct electrophiles to the para positions relative to the oxygen atoms .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
Ring-opening : Forms quinone methide intermediates via [4π] electrocyclic reactions.
-
Cross-linking : Generates dimeric species through radical recombination (observed via ESR spectroscopy).
Biological Activation Pathways
While not strictly synthetic reactions, metabolic studies reveal:
-
Cytochrome P450 enzymes oxidize the benzodioxine ring to catechol derivatives.
-
Esterases hydrolyze the acetyl group in vivo, forming bioactive metabolites.
This compound’s reactivity profile highlights its versatility as a synthetic intermediate and pharmacological scaffold. Further studies should explore its catalytic asymmetric transformations and bioorthogonal labeling potential.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds related to N-(3-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide exhibit promising anticancer properties. For instance, studies have shown that derivatives of benzodioxine can inhibit the growth of various cancer cell lines. In particular:
- In vitro Studies : Compounds similar to this compound have demonstrated significant growth inhibition against multiple cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 85% .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically:
- α-Glucosidase and Acetylcholinesterase Inhibition : Research has identified that certain derivatives containing the benzodioxine structure show substantial inhibitory activity against α-glucosidase, which is relevant for diabetes management, and moderate activity against acetylcholinesterase, which is important in Alzheimer's disease treatment .
Synthetic Approaches
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Reactions with Sulfonamides : The compound can be synthesized through reactions involving sulfonamides and various acetamides to yield derivatives with enhanced biological activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound in therapeutic applications. Modifications to the acetyl group or the benzodioxine core can significantly affect biological activity.
Case Studies
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Insights
- Electron-Donating vs.
- Hydrophobicity: Trifluoromethyl () and acetyl substituents increase hydrophobicity, which may enhance blood-brain barrier penetration. In contrast, cyano () or methoxyethylcarbamoyl () groups introduce polar interactions.
Biological Activity
N-(3-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Basic Information
- Molecular Formula : C17H15NO4
- Molar Mass : 297.31 g/mol
- CAS Number : 304888-69-5
- Solubility : 44.1 µg/mL
Structural Characteristics
The compound features a benzodioxine core structure, which is significant for its biological interactions. The presence of the acetyl group on the phenyl ring is hypothesized to enhance its pharmacological properties.
Research indicates that this compound may exert its effects through several mechanisms:
- Cholesterol Regulation : Similar compounds have been shown to inhibit cholesteryl ester transfer protein (CETP), which plays a crucial role in lipid metabolism. This inhibition can lead to increased high-density lipoprotein cholesterol (HDL-C) levels in the bloodstream, suggesting a potential role in cardiovascular health .
- Antioxidant Activity : The benzodioxine structure is associated with antioxidant properties, which may help mitigate oxidative stress in biological systems. This activity is critical in preventing cellular damage and inflammation.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
Study 1: CETP Inhibition
A study on related compounds demonstrated that specific derivatives of benzodioxine effectively inhibited CETP activity, with IC50 values around 26 nM for the most potent analogs. These findings suggest that this compound may exhibit similar potency, warranting further investigation into its lipid-modulating effects .
Study 2: Antioxidant Effects
In vitro assays conducted on various benzodioxine derivatives revealed significant antioxidant activity. The ability of these compounds to scavenge free radicals was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, showing promising results that indicate potential protective effects against oxidative damage.
Study 3: Inflammatory Response Modulation
Research involving animal models of inflammation indicated that compounds structurally similar to this compound reduced markers of inflammation such as TNF-alpha and IL-6. These findings support the hypothesis that this compound may have therapeutic applications in inflammatory diseases.
Data Table: Biological Activities of Related Compounds
Q & A
Q. Basic
- IR spectroscopy : Confirms amide (C=O stretch ~1650–1700 cm⁻¹) and benzodioxine (C-O-C asymmetric stretch ~1250 cm⁻¹) functional groups .
- ¹H-NMR : Assigns protons on the benzodioxine ring (δ 4.2–4.5 ppm, methylene groups) and acetylphenyl moiety (δ 2.5–2.7 ppm, acetyl CH₃) .
- CHN analysis : Validates molecular formula consistency (e.g., C₁₇H₁₅NO₄) .
- Mass spectrometry (HRMS) : Provides exact mass confirmation (e.g., [M+H]⁺ at m/z 296.0921) .
How does the compound interact with enzymatic targets like acetylcholinesterase, and what methodologies are used to assess inhibition kinetics?
Q. Advanced
- Mechanism : The acetylphenyl group may act as a competitive inhibitor by binding to the enzyme’s active site, while the benzodioxine moiety enhances lipophilicity for membrane penetration .
- Assays :
- Ellman’s method : Measures acetylcholinesterase activity via hydrolysis of acetylthiocholine, with IC₅₀ values calculated from dose-response curves .
- Kinetic analysis : Lineweaver-Burk plots determine inhibition type (competitive/uncompetitive) using varying substrate concentrations .
- Triplicate experiments : Ensure statistical validity, with results expressed as mean ± SEM .
What in silico approaches are employed to predict the compound’s binding affinity and pharmacokinetic properties?
Q. Advanced
- Molecular docking (AutoDock/Vina) : Simulates binding poses with acetylcholinesterase (PDB ID 4EY7), identifying key interactions (e.g., hydrogen bonds with Ser203) .
- ADMET prediction (SwissADME) : Estimates logP (~2.8) for lipophilicity, and topological polar surface area (TPSA ~75 Ų) for blood-brain barrier penetration .
- MD simulations (GROMACS) : Assesses binding stability over 100 ns trajectories, validating docking results .
What are the key structural features of this compound that contribute to its bioactivity?
Q. Basic
- Benzodioxine core : Enhances electron-rich aromaticity for π-π stacking with enzyme active sites .
- Acetylphenyl group : Introduces steric bulk and hydrogen-bonding capability, critical for target specificity .
- Amide linker : Stabilizes conformation via intramolecular hydrogen bonding, improving metabolic stability .
How do structural modifications at the acetylphenyl moiety affect the compound’s pharmacological profile?
Q. Advanced
- Electron-withdrawing groups (e.g., -F, -Cl) : Increase electrophilicity, enhancing enzyme inhibition (e.g., IC₅₀ reduced from 12 µM to 4 µM with para-fluorine substitution) .
- Steric effects : Bulky substituents (e.g., -CF₃) reduce binding affinity due to steric clashes in the enzyme’s active site .
- Synthetic strategies : Introduce substituents via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, followed by bioactivity screening .
What analytical challenges arise in quantifying this compound in complex matrices, and how are they addressed?
Q. Basic
- Matrix interference : Biological samples (e.g., plasma) require solid-phase extraction (C18 columns) to isolate the compound .
- Detection limits : LC-MS/MS achieves sensitivity down to 0.1 ng/mL using MRM transitions (e.g., m/z 296 → 152) .
- Validation : Follow ICH guidelines for linearity (R² > 0.995), precision (%RSD < 10%), and recovery (85–115%) .
What strategies are used to resolve contradictions in reported biological activities across different studies?
Q. Advanced
- Standardized assays : Use identical enzyme sources (e.g., recombinant human acetylcholinesterase) and buffer conditions (pH 7.4) to minimize variability .
- Meta-analysis : Compare IC₅₀ values across studies, adjusting for differences in compound purity or assay methodologies .
- Crystal structure analysis : Resolve binding ambiguities by co-crystallizing the compound with its target enzyme .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
